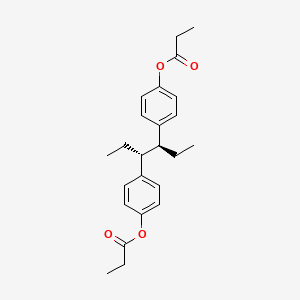
Retalon oleosum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexestrol dipropionate is synthesized by esterifying hexestrol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of hexestrol to its dipropionate ester.
Industrial Production Methods: In industrial settings, the production of hexestrol dipropionate involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the product is purified through distillation or recrystallization to obtain high-purity hexestrol dipropionate .
Types of Reactions:
Oxidation: Hexestrol dipropionate can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Hexestrol dipropionate can participate in substitution reactions, where the propionate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexestrol and its alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexestrol dipropionate has been extensively studied for its estrogenic properties. It has been used in:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: To investigate the effects of estrogens on cellular processes and gene expression.
Medicine: In the past, it was used to inhibit lactation and treat certain hormone-dependent conditions.
Mecanismo De Acción
Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The compound has a high affinity for both estrogen receptor alpha and estrogen receptor beta, making it a potent estrogenic agent .
Comparación Con Compuestos Similares
Diethylstilbestrol: Another synthetic, nonsteroidal estrogen with similar estrogenic properties.
Hexestrol diacetate: An ester of hexestrol with acetic acid, used for similar applications.
Hexestrol dicaprylate: An ester of hexestrol with caprylic acid, also used for its estrogenic effects.
Uniqueness: Hexestrol dipropionate is unique due to its specific esterification with propanoic acid, which imparts distinct pharmacokinetic properties. It has a longer duration of action compared to other esters of hexestrol, making it suitable for applications requiring sustained estrogenic effects .
Propiedades
Número CAS |
59386-02-6 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[4-[(3S,4R)-4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3/t21-,22+ |
Clave InChI |
HZLYMVNJKHJFRO-SZPZYZBQSA-N |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)OC(=O)CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CC |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



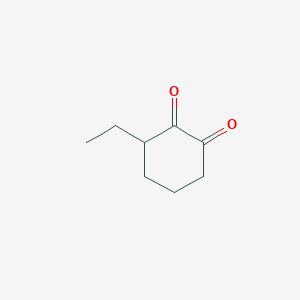
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
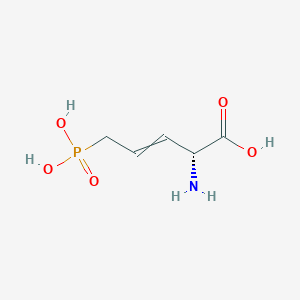
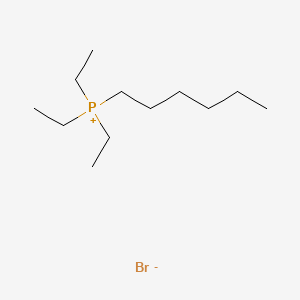

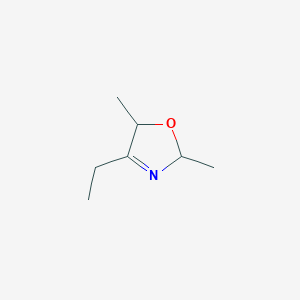
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
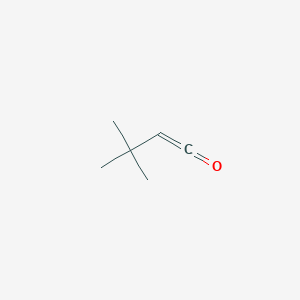


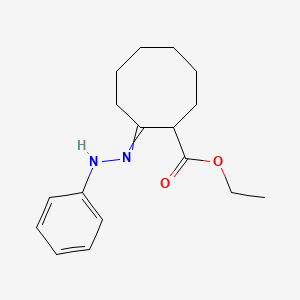
![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
